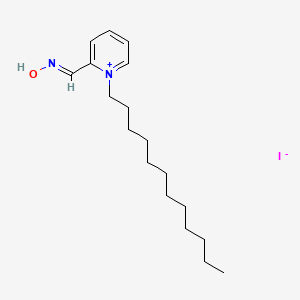

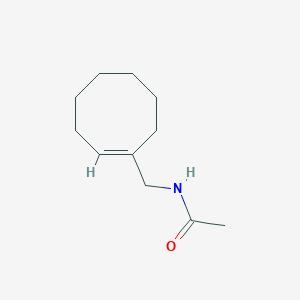

2-Hydroxyiminomethyl-1-dodecylpyridinium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Polymer-assisted deposition (PAD) is a versatile chemical solution route used for the deposition of a wide range of materials, particularly in thin films. This method is known for its ability to produce high-quality coatings of metals, metal oxides, metal nitrides, metal carbides, and their derived composites .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PAD involves the use of polymeric additives to stabilize metal ions in solution, which are then deposited onto a substrate. The process typically includes the following steps:

Preparation of the Precursor Solution: Metal salts are dissolved in a solvent, and a polymer is added to form a stable complex.

Deposition: The precursor solution is applied to the substrate using techniques such as spin coating, dip coating, or spray coating.

Heat Treatment: The coated substrate is subjected to thermal treatment to remove the polymer and form the desired metal or metal oxide film.

Industrial Production Methods

In industrial settings, PAD is used to produce thin films for various applications, including electronics, optics, and catalysis. The process can be scaled up by using automated deposition systems and continuous heat treatment furnaces to ensure uniformity and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

PAD primarily involves the following types of reactions:

Thermal Decomposition: The polymer-metal complex decomposes upon heating to form the desired metal or metal oxide.

Oxidation: Metal ions in the precursor solution are oxidized to form metal oxides during the heat treatment process.

Common Reagents and Conditions

Reagents: Metal salts (e.g., nitrates, chlorides), polymers (e.g., polyvinyl alcohol), solvents (e.g., water, ethanol).

Major Products

The major products formed through PAD include thin films of metals (e.g., copper, nickel), metal oxides (e.g., titanium dioxide, zinc oxide), and metal nitrides (e.g., titanium nitride) .

Wissenschaftliche Forschungsanwendungen

PAD has a wide range of scientific research applications:

Chemistry: Used for the synthesis of high-purity thin films and nanostructures for catalysis and sensor applications.

Biology: Employed in the fabrication of biocompatible coatings for medical implants and devices.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Wirkmechanismus

The mechanism of PAD involves the stabilization of metal ions by polymers, which prevents premature precipitation and allows for uniform deposition. During heat treatment, the polymer decomposes, and the metal ions are reduced or oxidized to form the desired material. The molecular targets and pathways involved include the interaction between metal ions and polymer functional groups, as well as the thermal decomposition of the polymer .

Vergleich Mit ähnlichen Verbindungen

PAD is unique compared to other deposition methods due to its ability to produce high-quality films with precise control over composition and thickness. Similar compounds and methods include:

Sol-Gel Process: Involves the transition of a solution into a solid gel phase, used for producing metal oxides.

Chemical Vapor Deposition (CVD): A process where gaseous reactants form a solid material on a substrate.

Physical Vapor Deposition (PVD): Involves the physical transfer of material from a source to a substrate in a vacuum environment.

PAD stands out due to its simplicity, cost-effectiveness, and ability to produce uniform coatings on complex substrates .

Eigenschaften

CAS-Nummer |

3150-38-7 |

|---|---|

Molekularformel |

C18H31IN2O |

Molekulargewicht |

418.4 g/mol |

IUPAC-Name |

(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine;iodide |

InChI |

InChI=1S/C18H30N2O.HI/c1-2-3-4-5-6-7-8-9-10-12-15-20-16-13-11-14-18(20)17-19-21;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H |

InChI-Schlüssel |

SWZLHQKRIGCCEU-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1/C=N/O.[I-] |

Kanonische SMILES |

CCCCCCCCCCCC[N+]1=CC=CC=C1C=NO.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13824115.png)

![2-Bromo-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13824144.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13824145.png)

![N-cyclohexylcyclohexanamine; [dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13824146.png)

![1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-](/img/structure/B13824155.png)

![N'-[(E)-furan-2-ylmethylidene]-2-[(3-methylphenyl)amino]butanehydrazide](/img/structure/B13824161.png)

![6-allyl-3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13824167.png)

![3,4-dimethyl-7-(4-methyl-1,4-diazepan-1-yl)-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13824171.png)